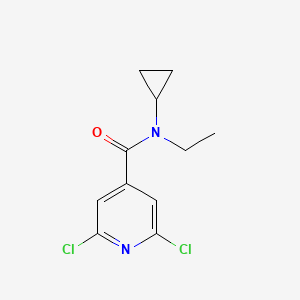
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone
Overview
Description
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone, also known as Meldrum's acid derivative, is a chemical compound with the molecular formula C16H16O2S. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Applications in Materials Science
Polymer Development for Fuel Cells : A study by Hongtao Li et al. (2009) focused on developing a novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups for direct methanol fuel cell applications. This research highlights the importance of sulfonated compounds in improving ion-exchange capacity, water uptake, and proton conductivity, essential for fuel cell efficiency (Hongtao Li et al., 2009).
Catalysis for Biofuel Production : Huang Li et al. (2019) described the use of hydrophobic mesoporous biochar functionalized with benzenesulfonic acid as an efficient catalyst for biofuel production. This study demonstrates the role of sulfonated compounds in enhancing catalytic activity for sustainable energy sources (Huang Li et al., 2019).
Chemical Synthesis and Characterization
Novel Synthetic Routes : Research by J. Bin et al. (2004) revealed potassium hydroxide-mediated rearrangement of sulfonylethanones, presenting a new method for synthesizing complex sulfonated compounds. Such studies are crucial for advancing synthetic chemistry techniques (J. Bin et al., 2004).
Electrochemical Synthesis : Mahnaz Sharafi-kolkeshvandi et al. (2016) explored the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives using electrochemical methods. This work highlights the potential of electrochemical processes in creating targeted sulfonated compounds (Mahnaz Sharafi-kolkeshvandi et al., 2016).
Environmental Applications
- Deodorization of Malodorous Compounds : Aihua Sun et al. (2008) investigated the removal of malodorous organic sulfides using visible light and molecular oxygen over metal phthalocyanine, showcasing the environmental applications of sulfonated compounds in air purification (Aihua Sun et al., 2008).
properties
IUPAC Name |
1-(4-methylphenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-3-7-14(8-4-12)16(17)11-20(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFNJZUWOMGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317865 | |
| Record name | 2-(4-Methylbenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone | |
CAS RN |
61820-95-9 | |
| Record name | NSC321223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylbenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYL-2-(P-TOLYLSULFONYL)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















